rac Benzphetamine-d3 Hydrochloride
Description
Significance of Isotopic Labeling in Chemical Biology and Pharmaceutical Sciences
Isotopic labeling is a technique that allows scientists to trace the journey of a molecule through complex biological systems. studysmarter.co.ukmusechem.comwikipedia.org By introducing isotopes, which are atoms of the same element with different numbers of neutrons, researchers can "tag" a compound and monitor its absorption, distribution, metabolism, and excretion (ADME) with high precision. musechem.comchemicalsknowledgehub.com This is crucial for understanding a drug's pharmacokinetic and pharmacodynamic profile. musechem.comnih.gov
The applications of isotopic labeling are vast and include:
Metabolic Research: Tracking metabolic pathways to understand how drugs are broken down in the body. studysmarter.co.ukclearsynth.comfiveable.me
Drug Development: Gaining insights into a drug's disposition, bioavailability, and potential toxicity. nih.govclearsynth.com
Analytical Chemistry: Serving as internal standards in techniques like mass spectrometry for accurate quantification of compounds. texilajournal.comclearsynth.comscioninstruments.com
Both stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), and radioactive isotopes, like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C), are utilized. musechem.commetsol.com While radioisotopes offer high sensitivity, stable isotopes are often preferred for their safety in long-term studies. studysmarter.co.ukmetsol.comcreative-proteomics.com
Rationale for Deuterium Incorporation in Drug Analogs for Research Applications
The substitution of hydrogen with deuterium, a process known as deuteration, is a key strategy in medicinal chemistry. uniupo.it This seemingly subtle change, the addition of a neutron, can have significant effects on a molecule's properties. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.gov This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. nih.govnih.govyoutube.com
The primary reasons for incorporating deuterium into drug analogs for research include:
Improved Metabolic Stability: By replacing hydrogen atoms at sites prone to metabolic attack, the rate of drug metabolism can be reduced. clearsynth.comyoutube.comclearsynth.com This can lead to a longer drug half-life and potentially improved therapeutic efficacy. clearsynth.commedchemexpress.com
Enhanced Pharmacokinetic Profiles: Altering the metabolic pathway can lead to more predictable and favorable pharmacokinetics. nih.govnih.gov
Use as Internal Standards: Deuterated compounds are ideal internal standards for mass spectrometry-based bioanalysis. texilajournal.comclearsynth.com They are chemically almost identical to the non-labeled analyte but have a different mass, allowing for accurate quantification and compensation for matrix effects. clearsynth.comscioninstruments.com
Overview of rac-Benzphetamine-d3 Hydrochloride as a Model Research Compound
rac-Benzphetamine-d3 Hydrochloride is a deuterated analog of benzphetamine, a sympathomimetic amine. smolecule.com In this compound, three hydrogen atoms on the N-methyl group have been replaced with deuterium. This specific labeling makes it a valuable tool for various research applications.
Benzphetamine itself is known to be extensively metabolized in the body to active metabolites, including amphetamine and methamphetamine. oup.comwikipedia.org This complex metabolic profile makes it an interesting candidate for studies involving deuteration. nih.gov
rac-Benzphetamine-d3 Hydrochloride is primarily used in research for:
Metabolic Studies: To investigate the metabolic pathways of benzphetamine and understand the role of N-demethylation in its biotransformation. The deuterated methyl group allows researchers to track the fate of this specific part of the molecule.
Pharmacokinetic Research: As a tracer to study the absorption, distribution, and excretion of benzphetamine without altering its fundamental chemical structure. smolecule.com
Analytical Applications: As an internal standard for the accurate quantification of benzphetamine and its metabolites in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). smolecule.comnih.gov
The synthesis of rac-Benzphetamine-d3 Hydrochloride can be achieved through methods such as the alkylation of methamphetamine-d3 hydrochloride with benzyl (B1604629) chloride, followed by conversion to the hydrochloride salt. vulcanchem.comgoogle.com
Physicochemical Properties of rac-Benzphetamine-d3 Hydrochloride and its Non-Deuterated Analog
| Property | rac-Benzphetamine-d3 Hydrochloride | rac-Benzphetamine Hydrochloride |
| Synonyms | N,a-Dimethyl-N-(phenylmethyl)benzeneethanamine-d3 Hydrochloride; N-Benzyl-N,a-dimethylphenethylamine-d3 Hydrochloride; dl-Benzphetamine-d3 Hydrochloride cymitquimica.com | Didrex; Inapetyl cymitquimica.com |
| Molecular Formula | C₁₇H₁₉D₃ClN cymitquimica.com | C₁₇H₂₂ClN cymitquimica.com |
| Molecular Weight | 278.83 g/mol cymitquimica.com | 275.82 g/mol cymitquimica.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H22ClN |
|---|---|
Molecular Weight |
278.8 g/mol |
IUPAC Name |
N-benzyl-1-phenyl-N-(trideuteriomethyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H21N.ClH/c1-15(13-16-9-5-3-6-10-16)18(2)14-17-11-7-4-8-12-17;/h3-12,15H,13-14H2,1-2H3;1H/i2D3; |
InChI Key |
ANFSNXAXVLRZCG-MUTAZJQDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=CC=CC=C1)C(C)CC2=CC=CC=C2.Cl |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Benzphetamine Analogs
Strategies for Deuterium (B1214612) Incorporation into the Benzphetamine Molecular Scaffold
The synthesis of rac-Benzphetamine-d3 Hydrochloride requires the specific incorporation of three deuterium atoms into the benzphetamine structure. This is typically achieved through the use of deuterated starting materials or reagents at key stages of the synthesis.
Selection and Preparation of Deuterated Precursors
The primary strategy for synthesizing rac-Benzphetamine-d3 Hydrochloride involves the use of a deuterated precursor. A common approach is the alkylation of Methamphetamine-d3. vulcanchem.com The synthesis of such deuterated precursors can be accomplished through various methods, including:
Deuterated Reducing Agents: The use of deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄) to reduce a suitable precursor, such as an amide or an imine, can introduce deuterium at specific positions. nih.gov For instance, NaBD₄ can be used for hydride addition to introduce deuterium. nih.gov
H/D Exchange Reactions: Metal-catalyzed hydrogen-deuterium exchange reactions offer another route. google.com For example, a palladium catalyst supported on carbon (Pd/C) in the presence of deuterium oxide (D₂O) can facilitate selective H-D exchange. mdpi.com In some cases, D₂ gas is generated in situ from the reaction of a metal like aluminum with D₂O. mdpi.com
Deuterated Starting Materials: The synthesis can commence with commercially available or specially prepared small molecule compounds that already contain deuterium. google.com For example, deuterated formaldehyde (B43269) can be used in reactions like the Mannich condensation to build the deuterated carbon skeleton. nih.gov
The choice of deuterated precursor is critical and depends on the desired position of the deuterium atoms in the final molecule. For rac-Benzphetamine-d3, the deuterium atoms are typically located on the methyl group of the methamphetamine backbone.
Chemical Reactions for Benzphenethylamine Backbone Formation (e.g., Reductive Amination, Coupling Reactions)
Once the deuterated precursor is obtained, the next step is the formation of the core benzphenethylamine structure. Several chemical reactions are employed for this purpose:
Reductive Amination: This is a widely used method for forming C-N bonds and is frequently employed in the synthesis of pharmaceuticals. researchgate.netnih.gov The process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. In the context of benzphetamine synthesis, this could involve the reaction of a phenylacetone (B166967) derivative with a deuterated amine, followed by reduction. A patent describes a method for preparing benzphetamine hydrochloride starting from propiophenone, which undergoes reductive amination with methylamine (B109427) and sodium borohydride. google.com
Alkylation of Amines: A direct approach involves the alkylation of a primary or secondary amine. For the synthesis of rac-Benzphetamine-d3 Hydrochloride, this would entail the reaction of Methamphetamine-d3 with a benzyl (B1604629) halide, such as benzyl chloride, in the presence of a base like potassium carbonate. vulcanchem.comgoogle.com This reaction directly attaches the benzyl group to the nitrogen atom of the deuterated methamphetamine.
Coupling Reactions: Various coupling reactions can also be utilized to form the benzphenethylamine backbone. smolecule.com
The general synthetic scheme for rac-Benzphetamine-d3 Hydrochloride can be summarized as the alkylation of Methamphetamine-d3 followed by the formation of the hydrochloride salt. vulcanchem.com
Formation of Hydrochloride Salts in Deuterated Amine Synthesis
The final step in the synthesis of rac-Benzphetamine-d3 Hydrochloride is the formation of the hydrochloride salt. smolecule.com As a basic amine, the free base of benzphetamine readily reacts with acids to form salts. smolecule.com The hydrochloride salt is often preferred for pharmaceutical applications due to its stability and solubility.
The process typically involves treating the isolated benzphetamine-d3 free base with hydrochloric acid. google.com Anhydrous hydrochloric acid dissolved in an organic solvent, such as ethyl acetate (B1210297), is commonly used. google.com The reaction is usually carried out at a reduced temperature (e.g., 10-15°C), and the resulting hydrochloride salt, being insoluble in the organic solvent, precipitates out and can be collected by filtration. google.comgoogle.com The pH is typically adjusted to below 4, and more preferably around 1, to ensure complete conversion to the salt form. google.com
Optimization of Synthetic Routes for rac-Benzphetamine-d3 Hydrochloride
Optimizing the synthetic route for rac-Benzphetamine-d3 Hydrochloride involves several considerations to maximize yield, purity, and efficiency while minimizing costs and environmental impact. Key areas for optimization include:
Catalyst Selection: In reactions like H/D exchange and reductive amination, the choice of catalyst is crucial. For instance, palladium on carbon is a common catalyst for hydrogenation and H/D exchange reactions. mdpi.comgoogle.com The efficiency of these catalysts can be influenced by the support material. researchgate.net
Reaction Conditions: Temperature, pressure, solvent, and reaction time all play significant roles in the outcome of the synthesis. For example, in the formation of the hydrochloride salt, controlling the temperature can affect the crystallinity and purity of the product. google.com
Purity of Reagents: The isotopic purity of the deuterated reagents directly impacts the deuterium incorporation in the final product. google.com High isotopic enrichment is often desired for applications in metabolic studies. smolecule.com
Green Chemistry Principles: Modern synthetic chemistry emphasizes the use of environmentally benign reagents and solvents. mdpi.com For example, using D₂O as a deuterium source is considered a greener alternative to expensive and hazardous deuterated reagents. google.commdpi.com
Research continues to explore more efficient and selective methods for deuterium labeling to meet the growing demand for deuterated compounds in various scientific fields. nih.gov
Advanced Analytical Techniques for Characterization and Quantification
Mass Spectrometry (MS) Applications in Deuterated Compound Analysis
Mass spectrometry stands as a cornerstone technique for the analysis of deuterated compounds, offering unparalleled sensitivity and selectivity. The ability to differentiate between the isotopically labeled analog and its endogenous counterpart is crucial for accurate quantification.
Role of Deuteration in Enhancing Mass Spectrometric Tracking and Detection Sensitivity
The introduction of deuterium (B1214612) atoms into a molecule, such as in rac-Benzphetamine-d3 Hydrochloride, serves a critical role in mass spectrometric analysis. Deuterium, being a stable isotope of hydrogen, has a mass approximately double that of protium (B1232500) (the most common hydrogen isotope). This mass difference is the key to its utility in MS. quora.com When a deuterated compound is used as an internal standard, it co-elutes with the non-deuterated analyte during chromatographic separation but is readily distinguished by its higher mass-to-charge ratio (m/z) in the mass spectrometer. bohrium.comnih.gov
This isotopic distinction significantly enhances detection sensitivity and tracking. In complex biological samples, background noise and matrix effects can interfere with the signal of the target analyte. By using a deuterated internal standard, which behaves almost identically to the analyte during sample preparation and chromatography, any signal suppression or enhancement caused by the matrix will affect both the analyte and the standard to a similar degree. scispace.com This allows for a more accurate quantification of the analyte, as the ratio of the analyte signal to the internal standard signal remains constant, even if the absolute signal intensities fluctuate.
Furthermore, deuteration can lead to a "kinetic isotope effect," where the C-D bond is stronger and breaks more slowly than a C-H bond. nih.gov This can sometimes influence fragmentation patterns in tandem mass spectrometry, leading to more stable and intense fragment ions for the deuterated standard, which can further improve detection sensitivity. The use of deuterated compounds as internal standards is a widely accepted practice for yielding better assay performance in quantitative bioanalytical liquid chromatography-mass spectrometry (LC-MS) assays. scispace.com
Principles and Optimization of Multiple Reaction Monitoring (MRM) in LC-MS/MS for Deuterated Analogs
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive tandem mass spectrometry (MS/MS) technique used for quantifying specific analytes in complex mixtures. creative-proteomics.comlabce.comproteomics.com.au The process involves two stages of mass selection. In the first stage (Q1), a specific precursor ion (the ionized molecule of interest, e.g., protonated rac-Benzphetamine-d3) is selected. This precursor ion is then fragmented in a collision cell (Q2). In the second stage of mass analysis (Q3), a specific fragment ion, known as a product ion, is selected and detected. creative-proteomics.comwikipedia.org This precursor-to-product ion transition is highly specific to the target analyte.
For deuterated analogs like rac-Benzphetamine-d3 Hydrochloride, a unique MRM transition is established that is distinct from the non-deuterated analyte. This allows for simultaneous monitoring of both the analyte and the internal standard without mutual interference. The optimization of MRM parameters is crucial for achieving maximum sensitivity. umassmed.edu This involves:
Precursor Ion Selection: Determining the most abundant and stable precursor ion, which is typically the protonated molecule [M+H]+ in positive ion mode.
Product Ion Selection: Identifying the most intense and specific product ions generated from the fragmentation of the precursor ion.
Collision Energy (CE) Optimization: Adjusting the energy applied in the collision cell to maximize the formation of the desired product ions. umassmed.edu
Other MS parameters: Fine-tuning other instrument settings like declustering potential and cell exit potential to optimize the ion signal.
The use of isotopically labeled peptides or compounds can aid in the efficient optimization of MRM transitions. umassmed.edu By systematically varying the collision energy and monitoring the resulting fragment ions, the optimal conditions that yield the highest signal intensity for the specific transition can be determined. This meticulous optimization ensures the highest possible sensitivity and accuracy for the quantification of rac-Benzphetamine-d3 Hydrochloride in various analytical applications.
| Parameter | Description |
| Precursor Ion (Q1) | The m/z of the intact ionized molecule (e.g., rac-Benzphetamine-d3). |
| Product Ion (Q3) | The m/z of a specific fragment ion generated from the precursor. |
| Collision Energy (CE) | The energy applied to induce fragmentation of the precursor ion. |
| Dwell Time | The time spent monitoring a specific MRM transition. |
Chromatographic Separation Methodologies for rac-Benzphetamine-d3 Hydrochloride and its Analytes
Chromatographic techniques are essential for separating rac-Benzphetamine-d3 Hydrochloride and its corresponding non-deuterated analyte from other components in a sample prior to mass spectrometric detection. This separation is crucial for reducing matrix effects and ensuring accurate quantification.
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of pharmaceutical compounds. nih.gov For the analysis of benzphetamine and its deuterated analog, reversed-phase HPLC is a common approach. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
A typical HPLC method for rac-Benzphetamine-d3 Hydrochloride would involve:
Column: A C18 column is often chosen for its ability to retain and separate moderately polar compounds like benzphetamine.
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used. mdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of all components in the sample. nih.govmdpi.com
Detector: While UV detection is possible, coupling HPLC with a mass spectrometer (LC-MS) provides superior selectivity and sensitivity for this application. mdpi.com
Ultra-High Performance Liquid Chromatography (UHPLC) for Improved Resolution and Speed
Ultra-High Performance Liquid Chromatography (UHPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (typically less than 2 µm). researchgate.net This results in significantly higher separation efficiency, improved resolution, and much faster analysis times compared to conventional HPLC. researchgate.net
The advantages of using UHPLC for the analysis of rac-Benzphetamine-d3 Hydrochloride include:
Increased Throughput: The shorter run times allow for the analysis of a larger number of samples in a given period.
Improved Resolution: The higher efficiency leads to sharper and narrower chromatographic peaks, which improves the separation of the analyte from potential interferences.
Enhanced Sensitivity: The narrower peaks result in a higher concentration of the analyte at the peak maximum, leading to a better signal-to-noise ratio and thus improved sensitivity. researchgate.net
UHPLC systems operate at much higher pressures than HPLC systems, requiring specialized pumps, injectors, and detectors. When coupled with tandem mass spectrometry (UHPLC-MS/MS), this technique provides a powerful platform for the rapid and sensitive quantification of rac-Benzphetamine-d3 Hydrochloride in complex matrices like blood or urine. nih.gov
| Parameter | HPLC | UHPLC |
| Particle Size | 3 - 5 µm | < 2 µm |
| Column Length | 100 - 250 mm | 50 - 150 mm |
| Flow Rate | 0.5 - 2.0 mL/min | 0.2 - 1.0 mL/min |
| Backpressure | 1000 - 4000 psi | 6000 - 15000 psi |
| Analysis Time | Longer | Shorter |
| Resolution | Good | Excellent |
Method Validation in Bioanalytical Chemistry for Deuterated Internal Standards
The validation of bioanalytical methods is a critical requirement by regulatory agencies to ensure the reliability and accuracy of the data generated. fda.govpmda.go.jpfda.goveuropa.eueuropa.eu When using a deuterated internal standard like rac-Benzphetamine-d3 Hydrochloride, specific validation parameters must be thoroughly evaluated.
A full bioanalytical method validation for a chromatographic assay typically includes the assessment of the following parameters: europa.eu
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including the deuterated internal standard and potential metabolites. europa.eueuropa.eu
Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the reproducibility of the results. pmda.go.jpeuropa.eu These are typically evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ). fda.goveuropa.eu
Calibration Curve: The relationship between the instrument response and the concentration of the analyte. A calibration curve is generated using a series of standards with known concentrations. The curve should be linear over the expected concentration range of the samples. pmda.go.jpeuropa.eu
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. pmda.go.jpeuropa.eu
Matrix Effect: The influence of the sample matrix on the ionization of the analyte and the internal standard. This is particularly important for LC-MS based methods and should be assessed to ensure that the matrix does not cause ion suppression or enhancement that could affect the accuracy of the results. europa.eu
Stability: The stability of the analyte and the internal standard in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, bench-top stability, and long-term storage. fda.goveuropa.eu
Recovery: The efficiency of the extraction process for the analyte and the internal standard from the biological matrix. fda.gov
Dilution Integrity: If samples are expected to have concentrations above the upper limit of the calibration curve, the ability to dilute these samples with a blank matrix and obtain accurate results must be demonstrated. pmda.go.jpeuropa.eu
The use of a deuterated internal standard like rac-Benzphetamine-d3 Hydrochloride is generally considered the gold standard in quantitative bioanalysis as it can effectively compensate for variability in many of these parameters, leading to more robust and reliable analytical methods. scispace.com
Assessment of Calibration Linearity, Precision, and Accuracy
Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. For quantitative methods using rac Benzphetamine-d3 Hydrochloride, this involves a thorough assessment of calibration linearity, precision, and accuracy. clearsynth.combasinc.com
Calibration and Linearity: The calibration process establishes the relationship between the instrument's response and the actual concentration of the analyte. westgard.com For the analysis of benzphetamine using its deuterated internal standard, a calibration curve is constructed by analyzing a series of standards with known concentrations. The linearity of this curve across a specified range is then evaluated. In a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for analyzing benzphetamine in human plasma, a quadratic regression model with 1/concentration² weighting provided the best fit for the data over a range of 0.050 to 100 ng/mL. basinc.com Similarly, methods developed for other amphetamines using deuterated standards have demonstrated excellent linearity (r² > 0.99) over concentration ranges like 2.5–400 µg/L in blood and 25–1000 µg/L in urine. oup.com
Precision and Accuracy: Precision measures the closeness of agreement between a series of measurements from the same sample, typically expressed as the percent coefficient of variation (%CV). Accuracy refers to the closeness of the mean test result to the true value, expressed as a percentage of the nominal value. basinc.com Both are assessed at multiple concentration levels using quality control (QC) samples.
For the benzphetamine assay in human plasma, intra-day precision (within a single day) across QC samples ranged from 1.85% to 7.83%, while intra-day accuracy ranged from 5.00% to 13.50%. basinc.com A separate study on various amphetamines showed excellent intra- and inter-assay precision with a relative standard deviation of less than 11.2% and bias (a measure of accuracy) of less than 13%. oup.com These findings underscore the robustness and reliability of using deuterated internal standards for quantification.
Table 1: Precision and Accuracy Data for Benzphetamine Analysis in Human Plasma basinc.com
| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Difference) | Inter-day Precision (%CV) | Inter-day Accuracy (% Difference) |
| LLOQ | 0.050 | 7.83% | 13.50% | 7.11% | 10.20% |
| Low | 0.100 | 5.50% | 8.00% | 6.54% | 7.50% |
| Medium | 4.00 | 1.85% | 5.00% | 3.45% | 6.25% |
| High | 80.0 | 2.50% | 6.25% | 4.98% | 5.88% |
LLOQ: Lower Limit of Quantification Data synthesized from validation report findings. basinc.com
Evaluation of Matrix Effects and Extraction Recovery
When analyzing biological samples, endogenous components of the matrix (e.g., plasma, urine, tissue) can interfere with the ionization of the target analyte, leading to signal suppression or enhancement. clearsynth.comnih.gov This "matrix effect" can compromise the accuracy of quantification. Deuterated internal standards like this compound are crucial for compensating for these effects because they are expected to behave almost identically to the non-labeled analyte during both extraction and ionization. clearsynth.comnih.gov
Extraction Recovery: The efficiency of the sample preparation process is determined by measuring the extraction recovery. This is the percentage of the analyte recovered from the matrix after the extraction procedure. In a study analyzing amphetamines in urine, extraction recoveries were greater than 70% for all analytes. oup.com For a broader range of compounds in complex feed matrices, extraction efficiencies for 84–97% of analytes were within the 70–120% range. nih.gov Stable isotope-labeled standards and their corresponding analytes are expected to have very similar extraction recoveries. nih.gov
Matrix Effects: The matrix effect is evaluated by comparing the analyte's signal in a post-extraction spiked sample to its signal in a neat solvent solution. nih.govresearchgate.net A value of 100% indicates no matrix effect, while values below or above indicate signal suppression or enhancement, respectively. Research has shown that while matrix effects, particularly signal suppression, can be significant, the use of appropriate deuterated internal standards effectively compensates for these variations. researchgate.netresearchgate.net In a validated method for amphetamines in blood and urine, no disturbing matrix effects were observed when using corresponding deuterated analogues. oup.com
Table 2: Example Data for Extraction Recovery and Matrix Effects nih.govresearchgate.net
| Parameter | Analyte in Matrix A | Analyte in Matrix B |
| Extraction Recovery (RE) | 92% | 85% |
| Signal Suppression/Enhancement (SSE) | 75% (Suppression) | 115% (Enhancement) |
| Apparent Recovery (RA = RE x SSE) | 69% | 98% |
This table presents illustrative data based on principles described in the cited literature. Apparent recovery is what is observed with external calibration, while the use of a co-eluting deuterated internal standard corrects for both extraction efficiency and matrix effects, leading to accurate quantification.
Stability Assessment of Deuterated Analogs in Research Matrices
Ensuring the stability of both the analyte and its deuterated internal standard within the biological matrix is fundamental for accurate quantitative analysis, especially when samples are stored for extended periods before analysis. ojp.gov Stability studies are performed to evaluate the impact of storage conditions (e.g., temperature) and sample handling procedures (e.g., freeze-thaw cycles) on the integrity of the compound.
The inclusion of deuterium atoms in a molecule can sometimes enhance its metabolic stability due to the deuterium kinetic isotope effect, which can lead to a longer biological half-life. beilstein-journals.org Surrogate pharmacokinetic analyses have confirmed the prolongation of the half-life (t1/2) for some novel deuterated analogs. beilstein-journals.org
Validation protocols for bioanalytical methods routinely include stability assessments. For instance, a method for analyzing amphetamines demonstrated that the analytes were stable in the autosampler for at least 72 hours and after three freeze-thaw cycles. oup.com A comprehensive investigation into the stability of other compounds in biological matrices like urine and whole blood provides a framework for these assessments, which typically involve analyzing QC samples stored under various conditions over time. ojp.gov The stability of this compound would be assessed alongside its non-labeled counterpart to ensure that their concentration ratio remains constant throughout the sample's lifecycle, from collection to analysis.
Table 3: Typical Stability Assessment Parameters for Bioanalytical Methods oup.comojp.gov
| Stability Test | Condition | Duration | Acceptance Criteria |
| Freeze-Thaw Stability | -20°C to Room Temperature | 3 Cycles | Mean concentration within ±15% of nominal value |
| Short-Term (Bench-Top) Stability | Room Temperature | 8-24 hours | Mean concentration within ±15% of nominal value |
| Long-Term Stability | -20°C or -80°C | 1-12 months | Mean concentration within ±15% of nominal value |
| Autosampler Stability | 4°C | 24-72 hours | Mean concentration within ±15% of nominal value |
Elucidation of Metabolic Pathways Utilizing Deuterated Tracers
Application of rac-Benzphetamine-d3 Hydrochloride in Metabolic Fate Studies
The use of stable isotope tracers like rac-Benzphetamine-d3 Hydrochloride has significantly advanced the understanding of metabolic fluxes and has been pivotal in elucidating novel cellular pathways. nih.gov In metabolic fate studies, rac-Benzphetamine-d3 Hydrochloride acts as a tracer, allowing researchers to follow its journey through various biological systems. smolecule.com The presence of the three deuterium (B1214612) atoms provides a unique mass signature, making it readily distinguishable from its non-deuterated counterpart and endogenous molecules in complex biological samples. smolecule.com
This isotopic labeling is particularly advantageous for pharmacokinetic studies. smolecule.com By administering a known ratio of the deuterated and non-deuterated compound, researchers can perform "co-elution" experiments where the labeled and unlabeled compounds are analyzed simultaneously. This method helps to eliminate variations in sample preparation and analytical detection (a phenomenon known as the matrix effect), leading to more accurate and robust quantification of the drug and its metabolites. nih.gov The enhanced stability conferred by the deuterium atoms can also be beneficial for improving tracking in mass spectrometry analyses. smolecule.com
Identification and Structural Characterization of Deuterated and Non-Deuterated Metabolites
Benzphetamine undergoes extensive metabolism in the body, resulting in a variety of metabolites. The use of deuterated tracers aids in the identification and structural confirmation of these metabolic products. Benzphetamine is known to be a prodrug, meaning it is metabolized into other active compounds, namely amphetamine and methamphetamine. wikipedia.orgnih.gov
The primary routes of benzphetamine metabolism involve enzymatic reactions that modify its chemical structure. These transformations are catalyzed mainly by cytochrome P450 enzymes in the liver. nih.govnih.gov
N-dealkylation: This is a major metabolic pathway for benzphetamine. It involves the removal of the N-benzyl group to form methamphetamine, or the removal of the N-methyl group to form benzylamphetamine (1-phenyl-2-(N-benzylamino)propane). nih.govnih.gov Subsequent N-debenzylation of benzylamphetamine can also occur, yielding amphetamine. nih.gov N-dealkylation is a common reaction for drugs with secondary and tertiary amine structures. nih.gov
Hydroxylation: This reaction introduces a hydroxyl (-OH) group onto the molecule, typically on the aromatic ring. Aromatic hydroxylation of benzphetamine results in metabolites like 1-(p-hydroxyphenyl)-2-(N-methyl-N-benzylamino)propane. nih.gov This process increases the water solubility of the compound, facilitating its excretion.
N-oxidation: This process involves the oxidation of the nitrogen atom. Both (+)- and (-)-N-benzylamphetamine, which are structurally related to benzphetamine metabolites, are known to undergo N-oxidation to form N-oxidized metabolites. nih.gov While less detailed in the context of benzphetamine itself from the provided data, it represents a potential metabolic route for tertiary amines.
Studies using rat liver microsomes have identified several key metabolites of benzphetamine, as detailed in the table below. nih.gov
| Metabolite Name | Metabolic Transformation(s) |
|---|---|
| Benzylamphetamine | N-demethylation |
| Methamphetamine | N-debenzylation |
| Amphetamine | N-debenzylation and N-demethylation |
| 1-(p-hydroxyphenyl)-2-(N-methyl-N-benzylamino)propane | Aromatic Hydroxylation |
| 1-(p-hydroxyphenyl)-2-(N-benzylamino)propane | Aromatic Hydroxylation and N-demethylation |
Following primary (Phase I) metabolism, the resulting metabolites can undergo secondary (Phase II) transformations. These reactions, such as glucuronidation and sulfation, involve conjugation with endogenous molecules to further increase water solubility and facilitate elimination from the body. capes.gov.br For example, the hydroxylated metabolites of benzphetamine are potential candidates for conjugation with glucuronic acid or sulfate. While specific studies detailing the glucuronidation or sulfation of benzphetamine metabolites were not highlighted in the provided search results, these are common pathways for phenolic compounds formed during Phase I metabolism. capes.gov.br
Investigation of Cytochrome P450 Enzyme Involvement in Deuterated Compound Metabolism
The metabolism of benzphetamine is heavily dependent on the Cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver. nih.govnih.gov Identifying the specific CYP isoforms responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions. fda.gov
Research indicates that multiple CYP enzymes are involved in the biotransformation of benzphetamine:
CYP3A Family: The CYP3A subfamily, particularly CYP3A4 in humans, is the most abundant and important enzyme group for metabolizing a vast number of drugs. nih.govmedsafe.govt.nz Studies have shown that CYP3A isoforms are involved in the oxidative metabolism of benzphetamine in human adult liver microsomes. nih.gov
CYP2B6: This enzyme is also a major catalyst in the metabolism of several drugs. researchgate.net The N-demethylation of benzphetamine is a reaction often used to measure the activity of CYP2B6. researchgate.net
| CYP Enzyme | Metabolic Reaction Catalyzed | Biological System Studied |
|---|---|---|
| CYP3A Isoforms | Oxidative Metabolism | Human Adult Liver Microsomes nih.gov |
| CYP2B6 | N-demethylation | Human researchgate.net |
| CYP2B4 / CYP1A2 | N-demethylation | Rabbit Liver Microsomes nih.gov |
Comparative Metabolic Profiling Across Different Biological Systems (e.g., In Vitro Hepatic Microsomes, Animal Models)
To understand how a drug will behave in humans, its metabolism is often studied in various biological systems, from simple in vitro models to more complex in vivo animal models. Comparing these results helps to predict human metabolism and identify potential interspecies differences.
In Vitro Hepatic Microsomes: Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of CYP enzymes. nih.gov They are a widely used in vitro tool to study Phase I metabolic reactions. Studies with rat liver microsomes have successfully identified primary metabolites of benzphetamine, including benzylamphetamine, methamphetamine, amphetamine, and hydroxylated products. nih.gov These in vitro systems allow for the investigation of specific enzyme kinetics and inhibition, demonstrating, for example, that N-demethylation and aromatic hydroxylation are induced by different types of compounds, suggesting they are catalyzed by different enzyme systems. nih.gov
In Vivo Animal Models: Studies in rats have been conducted to analyze the metabolites excreted in urine after oral administration of benzphetamine. nih.gov These in vivo studies provide a more complete picture of metabolism, including both Phase I and Phase II reactions, as well as absorption, distribution, and excretion. In rats, nine metabolites were identified in the urine, with the major one being 1-(p-hydroxyphenyl)-2-(N-benzylamino)propane, a product of both aromatic hydroxylation and N-demethylation. nih.gov Comparing the in vitro microsomal data with the in vivo rat data reveals a good correlation, though the relative abundance of metabolites can differ. nih.govnih.gov Studies in rhesus monkeys have also confirmed that benzphetamine is metabolized to d-methamphetamine and d-amphetamine. nih.gov
Such comparative studies are essential. For instance, the metabolic pattern of testosterone, often studied alongside benzphetamine, is dissimilar between human fetal and adult liver, highlighting how metabolic capabilities can differ based on developmental stage. nih.gov This underscores the importance of using multiple models to build a comprehensive metabolic profile.
Stereochemical Aspects of Benzphetamine Metabolism and its Deuterated Analogs
Many drugs, including benzphetamine, are chiral, meaning they exist as two non-superimposable mirror images called enantiomers ((+)- and (-)-isomers). These enantiomers can have different pharmacological activities and metabolic fates because enzymes themselves are chiral and can interact differently with each isomer. researchgate.net
The metabolism of benzphetamine is stereoselective. nih.gov Studies with hepatic microsomes from rabbits showed that (+)-benzphetamine is N-demethylated about 30-35% faster than its counterpart, (-)-benzphetamine, even though both enantiomers appear to bind to the metabolizing enzymes with similar affinity. nih.gov This indicates that the orientation of the substrate at the enzyme's active site influences the rate of the reaction.
Similarly, the metabolism of amphetamine, a key metabolite of benzphetamine, is also highly stereoselective, with (-)-amphetamine being deaminated (a different metabolic reaction) about 200% faster than (+)-amphetamine. nih.gov
The introduction of deuterium into a molecule can also influence its metabolism, an effect known as the Deuterium Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the breaking of this bond is the rate-limiting step in a metabolic reaction, replacing hydrogen with deuterium can slow down the reaction rate. This can lead to a shift in metabolic pathways, potentially reducing the formation of certain metabolites and prolonging the drug's half-life. bioscientia.de While the specific stereochemical consequences of deuterating benzphetamine were not detailed in the provided search results, the KIE could potentially alter the rates of stereoselective reactions like N-dealkylation or hydroxylation, thereby changing the pharmacokinetic profile of the individual enantiomers.
Resistance to Specific Metabolic Enzymes (e.g., Monoamine Oxidase)
The metabolism of benzphetamine is complex, primarily occurring in the liver via cytochrome P450 (CYP450) enzymes. The main pathways are N-debenzylation and N-demethylation, which ultimately produce active metabolites like amphetamine and methamphetamine. drugbank.comnih.govoup.com
Monoamine oxidase (MAO) is another critical family of enzymes involved in the metabolism of many amine compounds. frontiersin.org MAO catalyzes the oxidative deamination of its substrates, a reaction that involves the cleavage of a C-H bond on the carbon alpha to the amino group. frontiersin.orgnih.gov However, some sources state that benzphetamine is resistant to metabolism by monoamine oxidase. drugbank.comnih.govnih.gov This resistance is significant because it means that other enzymatic pathways, like those mediated by CYP450, are the dominant routes for its breakdown. nih.govnih.gov
The use of rac Benzphetamine-d3 Hydrochloride can help confirm and quantify this resistance. In this compound, the deuterium atoms are located on the N-methyl group. This specific placement is crucial. If MAO were to act on benzphetamine, it would target the α-carbon of the propyl group. Since the deuterium atoms are not at this site, they would not directly cause a KIE on a hypothetical MAO-catalyzed reaction.
However, the deuterated tracer is invaluable for studying the dominant CYP450-mediated pathways. The primary metabolic routes for benzphetamine are:
N-debenzylation: The cleavage of the benzyl (B1604629) group to form methamphetamine. nih.govnih.gov
N-demethylation: The cleavage of the methyl group to form N-benzylamphetamine (desmethylbenzphetamine). nih.govnih.gov
By using Benzphetamine-d3 (with deuterium on the methyl group), researchers can precisely track the N-demethylation pathway. If the methyl group is cleaved, the resulting metabolites will lack the deuterium label, while metabolites retaining the methyl group will be heavier by three mass units. This allows for clear differentiation and quantification using mass spectrometry.
The table below illustrates the major metabolites of benzphetamine and how a d3-label on the N-methyl group would be used to trace them.
| Parent Compound | Metabolic Pathway | Primary Metabolite | Isotopic Label Status in Metabolite |
| Benzphetamine | N-Debenzylation | Methamphetamine | Retained (Methamphetamine-d3) |
| Benzphetamine | N-Demethylation | N-Benzylamphetamine | Lost |
| Benzphetamine | Aromatic Hydroxylation | p-Hydroxybenzphetamine | Retained (p-Hydroxybenzphetamine-d3) |
| Methamphetamine (Metabolite) | N-Demethylation | Amphetamine | Retained (Amphetamine-d3) |
This table shows the fate of the d3 label from this compound through its main metabolic transformations.
Pharmacokinetic Research Applications of Isotopic Labeling
Utilization of rac-Benzphetamine-d3 Hydrochloride as an Internal Standard in Pharmacokinetic Studies
In the field of bioanalysis, which underpins pharmacokinetics, the use of an internal standard (IS) is critical for achieving accurate and reproducible quantification of a drug in a biological matrix like plasma or urine. An ideal IS behaves identically to the analyte (the drug being measured) during sample preparation, extraction, and chromatographic analysis, but is clearly distinguishable by the detector, typically a mass spectrometer. smolecule.com
rac-Benzphetamine-d3 Hydrochloride serves as an excellent internal standard for the quantification of benzphetamine. smolecule.com Because its chemical structure and properties are virtually identical to the non-deuterated compound, it co-elutes during chromatographic separation and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. However, due to the presence of three deuterium (B1214612) atoms, it has a molecular weight that is three mass units higher than benzphetamine. This mass difference allows the mass spectrometer to detect and quantify the analyte and the internal standard as two distinct entities. By adding a known amount of rac-Benzphetamine-d3 Hydrochloride to each sample, researchers can correct for any analyte loss during sample processing, thereby ensuring the integrity and accuracy of the pharmacokinetic data.
| Property | rac-Benzphetamine Hydrochloride | rac-Benzphetamine-d3 Hydrochloride | Significance in Analysis |
|---|---|---|---|
| Chemical Behavior | Analyte | Internal Standard | Ensures both compounds behave similarly during sample preparation and chromatography. |
| Molecular Formula | C₁₇H₂₁N·HCl | C₁₇H₁₈D₃N·HCl | The presence of three deuterium (D) atoms is the key structural difference. |
| Molecular Weight | 275.82 g/mol | 278.83 g/mol | The mass difference allows for distinct detection by a mass spectrometer. cymitquimica.com |
| Mass-to-Charge Ratio (m/z) | Lower m/z | Higher m/z (+3) | Allows for separate quantification of the analyte and the internal standard. |
Tracer Applications for Understanding Absorption, Distribution, and Elimination Processes in Preclinical Models
Beyond its use as an internal standard, rac-Benzphetamine-d3 Hydrochloride is employed as an isotopic tracer to elucidate the metabolic fate of benzphetamine in preclinical research. smolecule.com In these studies, the deuterated compound is administered to animal models, and its journey through the body is monitored over time. Because the deuterium label does not significantly alter the drug's fundamental pharmacodynamic properties, its path is representative of the non-labeled drug. bioscientia.de
Researchers can track the absorption of the compound from the site of administration into the bloodstream, its distribution into various tissues and organs, and its eventual elimination from the body, primarily through metabolism and excretion. This is particularly relevant for a compound like benzphetamine, which is known to be a prodrug that is metabolized into other active compounds, namely d-methamphetamine and d-amphetamine. nih.govwikipedia.org Using the deuterated tracer allows for unambiguous identification of the parent compound and its metabolites in complex biological samples, aiding in the construction of a comprehensive metabolic map and helping to quantify the rates of these transformation processes. smolecule.com
Differential Pharmacokinetic Behavior of Deuterated Versus Non-Deuterated Analogs
The substitution of hydrogen with deuterium can, in some cases, lead to significant differences in the pharmacokinetic profile of a drug. researchgate.netnih.gov This phenomenon is known as the kinetic isotope effect (KIE). bioscientia.de The KIE arises because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. bioscientia.denih.gov Consequently, more energy is required to break a C-D bond.
In drug metabolism, many key reactions, particularly those mediated by the cytochrome P450 (CYP450) family of enzymes, involve the cleavage of C-H bonds. bioscientia.de If deuterium is placed at a position on the molecule that is a primary site of metabolic attack, the rate of that metabolic reaction can be slowed down considerably. nih.gov This can result in:
Decreased Clearance (Cl): The drug is cleared from the body more slowly. researchgate.net
Increased Half-life (t½): The drug remains in the systemic circulation for a longer period.
| Pharmacokinetic Parameter | Abbreviation | Potential Change with Deuteration | Underlying Reason |
|---|---|---|---|
| Rate of Metabolism | - | Decreased | The C-D bond is stronger than the C-H bond, slowing enzymatic cleavage (Kinetic Isotope Effect). bioscientia.de |
| Systemic Clearance | Cl | Decreased | Slower metabolism leads to a reduced rate of drug elimination from the body. researchgate.net |
| Elimination Half-life | t½ | Increased | The drug persists in the circulation for a longer duration due to slower clearance. |
| Area Under the Curve | AUC | Increased | Represents greater total drug exposure over time as a result of slower elimination. researchgate.net |
| Maximum Concentration | Cmax | Variable | May increase due to slower elimination or decrease due to altered absorption/distribution dynamics. |
Investigation of Molecular Interactions and Pharmacodynamics in Research Models
Binding Affinity and Receptor Interaction Studies Using Deuterated Probes
Deuterated compounds like rac Benzphetamine-d3 Hydrochloride are invaluable as probes in binding affinity and receptor interaction studies. The substitution of hydrogen with deuterium (B1214612) atoms creates a heavier, more stable molecule at the labeled position, which can be easily distinguished by analytical instruments. This allows researchers to trace the molecule's path and binding characteristics with high precision, providing insights into its pharmacodynamic profile. Because the electronic environment of the molecule is nearly identical to its non-deuterated counterpart, it is expected to exhibit the same binding affinities and receptor interactions.
Benzphetamine, a sympathomimetic amine, exerts its primary effects by interacting with norepinephrine (B1679862) and dopamine (B1211576) neurotransmitter systems, a mechanism shared with amphetamines. Research indicates that its mechanism of action involves stimulating the release of these catecholamines from their storage sites within nerve terminals. This is achieved through binding to and inhibiting the function of the vesicular monoamine transporter 2 (VMAT2), which leads to an efflux of norepinephrine and dopamine into the synapse via their respective reuptake transporters.
Furthermore, direct interactions with specific receptors and transporters have been identified. Benzphetamine acts as an agonist at certain adrenergic receptors and as an inhibitor of the sodium-dependent dopamine transporter (DAT), which is the primary mechanism for clearing dopamine from the extracellular space. By inhibiting DAT, Benzphetamine prolongs the action of dopamine in the synapse. The use of this compound allows for precise quantification of these interactions in complex biological samples.
| Molecular Target | Type of Interaction | Pharmacological Effect | Reference |
|---|---|---|---|
| Synaptic Vesicular Amine Transporter (VMAT2) | Inducer/Inhibitor | Promotes release of norepinephrine and dopamine | |
| Sodium-dependent Dopamine Transporter (DAT) | Inhibitor | Inhibits dopamine reuptake, increasing extracellular dopamine levels | |
| Alpha-1A Adrenergic Receptor | Agonist | Contributes to sympathomimetic effects | |
| Alpha-2A Adrenergic Receptor | Agonist | Contributes to sympathomimetic effects | |
| Norepinephrine Transporter (NET) | Substrate/Inhibitor | Inhibits norepinephrine reuptake and promotes its release |
Ligand-receptor binding assays are a cornerstone of pharmacological research, used to determine the affinity of a compound for a specific receptor. These assays are typically performed using in vitro systems, such as isolated cell membranes from cell lines (e.g., CHO, HEK-293) that have been genetically engineered to express a high density of a specific human receptor or transporter.
In a typical competitive binding assay, these membranes are incubated with a radiolabeled or fluorescent ligand known to bind to the target site with high affinity. Varying concentrations of the unlabeled test compound, such as Benzphetamine, are added to the mixture. The test compound competes with the labeled ligand for binding to the receptor. By measuring the displacement of the labeled ligand, researchers can calculate the binding affinity (expressed as the inhibition constant, Ki) of the test compound. This compound can be used either as the competitor compound or as an internal standard for mass spectrometry-based detection methods to quantify the amount of bound and free ligand with high accuracy.
Mechanistic Studies of Enzyme Inhibition and Induction by Benzphetamine Analogs
The metabolism of Benzphetamine is primarily carried out by the cytochrome P450 (CYP450) enzyme system in the liver. Mechanistic studies using in vitro models, such as rat liver microsomes, have been instrumental in elucidating the specific pathways and enzymes involved. These studies reveal that Benzphetamine can act as both a substrate and a modulator of these enzymes.
Research has shown that the metabolism of Benzphetamine proceeds via three main pathways: N-demethylation, N-debenzylation, and aromatic hydroxylation, and that these pathways are catalyzed by slightly different enzyme systems. The activity of these enzymes can be altered by various compounds. For instance, the formation of all five identified metabolites of Benzphetamine in one study was inhibited by SKF 525-A or carbon monoxide (CO), which are general inhibitors of CYP450 enzymes. More specific inhibitors have been used to parse the contribution of different enzymes; for example, metyrapone (B1676538) inhibits N-demethylation, while 7,8-benzoflavone inhibits aromatic hydroxylation.
Conversely, the activity of these metabolic enzymes can be induced, or increased. Pre-treatment of rats with phenobarbital (B1680315) was found to enhance N-demethylation and N-debenzylation, while pre-treatment with 3-methylcholanthrene (B14862) specifically induced aromatic hydroxylation. These findings demonstrate that Benzphetamine and its analogs are
Q & A
What are the key considerations for designing pharmacokinetic studies involving rac Benzphetamine-d3 Hydrochloride in preclinical models?
Answer:
Pharmacokinetic studies should incorporate deuterium-labeled analogs (e.g., Benzphetamine-d3) to track metabolic pathways and quantify drug distribution. Use liquid chromatography-mass spectrometry (LC-MS) for high-sensitivity detection of parent compounds and metabolites . Experimental designs must account for isotopic effects, as deuterium substitution may alter metabolic rates compared to non-deuterated analogs. Validate assays using reference standards (≥98% purity) and include controls for matrix effects in biological samples .
How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
Answer:
Discrepancies often arise from differences in metabolic activation (e.g., prodrug conversion to D-amphetamine) or bioavailability. To address this:
- Perform parallel in vitro (e.g., hepatic microsomal assays) and in vivo (rodent plasma/tissue sampling) studies to compare metabolite profiles .
- Use deuterated isotopes to distinguish endogenous vs. exogenous compound contributions .
- Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure levels with observed effects .
What methodologies are recommended for analyzing impurities in this compound synthesis?
Answer:
Impurity profiling requires high-performance liquid chromatography (HPLC) with ultraviolet (UV) or charged aerosol detection (CAD). Key impurities include:
- Benzylethylamine (Impurity F): Monitor at 210 nm using a C18 column with 0.1% trifluoroacetic acid in water/acetonitrile gradients .
- 3-Hydroxyacetophenone (Impurity E): Validate retention times against certified reference materials (CRMs) .
Document impurities per ICH Q3A/B guidelines, ensuring levels are ≤0.15% for individual unknown impurities .
What advanced techniques are used to assess the stability of this compound under varying storage conditions?
Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products .
- Isotopic Stability Testing: Use nuclear magnetic resonance (NMR) to confirm deuterium retention in Benzphetamine-d3 under accelerated storage conditions .
- Long-Term Stability: Store at -20°C in amber vials with desiccants; monitor pH and oxidation via potentiometric titrations .
How should researchers design dose-response studies to evaluate this compound’s central nervous system (CNS) effects?
Answer:
- Experimental Endpoints: Include EEG frequency analysis (e.g., beta/gamma wave modulation), psychometric tests (e.g., reaction time), and cardiovascular metrics (e.g., blood pressure) .
- Dosing Regimens: Compare single-dose (75 mg) vs. divided-dose (15 mg hourly) protocols to assess sustained-release potential .
- Statistical Analysis: Apply mixed-effects models to account for inter-subject variability and time-dependent responses .
What are the regulatory compliance requirements for handling this compound in academic labs?
Answer:
- Schedule III Compliance: Maintain DEA licensing for procurement and storage; document usage logs per 21 CFR §1304 .
- Safety Protocols: Use fume hoods for weighing, PPE (gloves, goggles), and HEPA-filtered waste disposal systems .
- Ethics Approval: Secure institutional review board (IRB) approval for animal/human studies involving amphetamine analogs .
How can isotopic labeling (e.g., deuterium) impact the interpretation of this compound’s metabolic pathways?
Answer:
Deuterium labeling slows metabolic reactions (kinetic isotope effect), potentially altering the ratio of primary metabolites (e.g., D-amphetamine vs. hydroxylated derivatives). To mitigate bias:
- Cross-validate findings with non-deuterated analogs using tandem mass spectrometry .
- Quantify isotopic purity via NMR and adjust pharmacokinetic models for deuterium retention rates .
What strategies are effective for mitigating batch-to-batch variability in this compound synthesis?
Answer:
- Process Controls: Standardize reaction conditions (temperature, pH) using design of experiments (DoE) .
- Quality Metrics: Enforce strict impurity thresholds (e.g., ≤0.1% benzylethylamine) and validate via orthogonal methods (HPLC, FTIR) .
- Certification: Source CRMs from accredited suppliers (e.g., Cayman Chemical) with batch-specific certificates of analysis (CoA) .
How do researchers differentiate this compound’s pharmacological activity from its metabolites in vivo?
Answer:
- Tracer Studies: Administer deuterated Benzphetamine-d3 and quantify parent vs. metabolite concentrations in plasma/brain tissue using LC-MS/MS .
- Receptor Binding Assays: Compare affinity (Ki values) of Benzphetamine-d3 and its metabolites for dopamine/norepinephrine transporters .
- Knockout Models: Use transgenic rodents lacking specific metabolic enzymes (e.g., CYP2D6) to isolate prodrug activation pathways .
What analytical challenges arise when quantifying low-abundance metabolites of this compound in complex matrices?
Answer:
- Matrix Interference: Apply solid-phase extraction (SPE) with mixed-mode sorbents to isolate metabolites from plasma proteins .
- Sensitivity Limits: Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) for sub-ng/mL detection .
- Isotopic Dilution: Spike samples with stable isotope-labeled internal standards (e.g., D5-amphetamine) to correct for ion suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
